molecular formula C17H17N3O3 B2580438 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 922078-67-9

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2580438
CAS No.: 922078-67-9
M. Wt: 311.341
InChI Key: VGHVRCDLMDEPSC-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a synthetic small molecule designed for advanced pharmaceutical and biological research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known to contribute to a wide spectrum of pharmacological activities. The 1,3,4-oxadiazole ring is recognized for its versatility and is a key synthon in the development of new therapeutic agents . Research into analogous 1,3,4-oxadiazole derivatives has demonstrated significant potential in various areas, including antimicrobial , antitumor , anti-inflammatory , anticonvulsant , and antimycobacterial applications . The molecular structure incorporates a benzofuran moiety, another prominent heterocyclic system frequently employed in drug design for its diverse biological properties. The cyclohexyl substituent adds lipophilicity, which can influence the compound's absorption and distribution characteristics. This reagent serves as a valuable building block or intermediate for synthetic chemists and a potential lead compound for pharmacologists. It is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel enzyme inhibitors or receptor modulators. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-15(14-10-12-8-4-5-9-13(12)22-14)18-17-20-19-16(23-17)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHVRCDLMDEPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 5-cyclohexyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide with benzofuran-2-carboxylic acid chloride in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .

Comparison with Similar Compounds

Table 1. Structural Features of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide and Analogs

Compound Name/ID Core Structure Key Substituents Heterocycle Type Functional Groups
Target Compound Benzofuran 5-cyclohexyl-1,3,4-oxadiazole 1,3,4-oxadiazole Carboxamide
LMM11 Benzamide 4-cyclohexyl(ethyl)sulfamoyl, 5-(furan-2-yl) 1,3,4-oxadiazole Sulfonamide
Derivatives Benzenesulfonyl 5-cyclohexyl-1,3,4-oxadiazole, 2-methyl 1,3,4-oxadiazole Sulfonamide
872868-48-9 Benzofuran 4-methyl-1,2,5-oxadiazole 1,2,5-oxadiazole Carboxamide

Key Observations :

  • Heterocycle Isomerism : The target compound and LMM11/ derivatives share the 1,3,4-oxadiazole ring, whereas 872868-48-9 contains a 1,2,5-oxadiazole (furazan), which alters electronic properties and binding interactions.
  • Functional Groups: The carboxamide group in the target compound contrasts with sulfonamide moieties in LMM11 and derivatives. Sulfonamides are known for strong hydrogen-bonding and enzyme inhibition, while carboxamides may offer different pharmacokinetic profiles.

Key Insights :

  • Antifungal Potential: LMM11 , which shares the 1,3,4-oxadiazole scaffold and cyclohexyl substitution, demonstrated efficacy against C. albicans via thioredoxin reductase inhibition. This suggests the target compound may exhibit similar antifungal mechanisms.
  • Anti-inflammatory and Antimicrobial Activity : derivatives with sulfonamide-linked 1,3,4-oxadiazoles showed broad anti-inflammatory and antimicrobial effects, likely due to sulfonamide’s enzyme inhibition properties . The target compound’s carboxamide group may modulate these effects.
  • Heterocycle-Dependent Bioactivity : Tetrazole and triazole derivatives (Evidences 2-4) exhibit plant growth regulation, highlighting how heterocycle choice (tetrazole vs. oxadiazole) directs biological targeting .

Pharmacokinetic and Physicochemical Considerations

  • Lipophilicity : The cyclohexyl group in the target compound and LMM11 may enhance cell membrane penetration, critical for intracellular targets like fungal enzymes .
  • Solubility : The carboxamide group in the target compound may improve aqueous solubility relative to sulfonamide derivatives, balancing lipophilicity for optimized bioavailability.

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations, focusing on its potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole ring and a benzofuran moiety. Its molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of 316.37 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18H20N2O3C_{18}H_{20}N_{2}O_{3}
Molecular Weight316.37 g/mol
CAS Number922078-26-0

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of cyclohexyl hydrazine with benzofuran derivatives under acidic conditions to form the oxadiazole ring. The reaction conditions are critical for optimizing yield and purity.

Anticancer Activity

Several studies have reported the anticancer properties of compounds containing oxadiazole and benzofuran moieties. For instance, derivatives exhibiting IC50 values in the micromolar range against various cancer cell lines have been documented.

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)9.27
Human Ovarian Adenocarcinoma (OVXF 899)2.76
Human Renal Cancer (RXF 486)1.143

Research indicates that modifications in the oxadiazole structure can enhance antiproliferative activity, making it a promising scaffold for drug development targeting cancer cells .

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory effects in various in vitro assays. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and pathways, which are crucial in inflammatory diseases .

Antidiabetic Activity

The compound has shown potential antidiabetic activity through mechanisms that include modulation of glucose uptake and insulin sensitivity in cellular models. In vivo studies are required to further validate these findings .

Case Studies and Research Findings

A notable study conducted by Selvaraj et al. synthesized a series of oxadiazole derivatives and evaluated their biological activities comprehensively. The study highlighted the promising anticancer and anti-inflammatory properties of these compounds, including this compound .

Another research paper explored the broader category of oxadiazole derivatives in drug discovery, emphasizing their diverse biological activities such as anticancer, antibacterial, and antiviral effects . This underscores the importance of this compound class in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with 5-cyclohexyl-1,3,4-oxadiazol-2-amine precursors. Key steps include:

Cyclocondensation : Cyclohexyl-substituted hydrazide intermediates are reacted with carbon disulfide or cyanogen bromide to form the oxadiazole ring .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzofuran carboxylate to the oxadiazole amine.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yields. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodology : A combination of spectroscopic and crystallographic methods is required:

NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, benzofuran aromatic signals at δ 7.0–8.0 ppm) .

Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 369.15 for C18_{18}H19_{19}N3_{3}O3_{3}).

X-ray Diffraction : Single-crystal analysis resolves bond angles and confirms oxadiazole-benzofuran planarity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology : Prioritize in vitro assays based on structural analogs:

Antimicrobial Activity : Test against Gram-positive/negative bacteria using MIC assays, referencing oxadiazole derivatives with known efficacy against S. aureus .

Antioxidant Potential : Employ DPPH radical scavenging assays, comparing to control antioxidants like BHA .

  • Note : Use dose-response curves (0.1–100 µM) and validate cytotoxicity via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

Substituent Variation : Replace the cyclohexyl group with bicyclo[3.1.0]hexanyl or fluorophenoxy moieties to assess steric/electronic effects on target binding .

Oxadiazole Modifications : Synthesize thio-oxadiazole or triazole analogs to compare ring stability and hydrogen-bonding capacity .

  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to enzymes like COX-2 or β-lactamases .

Q. What strategies resolve contradictions in reported biological data for benzofuran-oxadiazole hybrids?

  • Methodology :

Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (pH, solvent) or cell line specificity .

Mechanistic Studies : Use fluorescence quenching or SPR to directly measure target-ligand interactions, avoiding indirect assay artifacts .

  • Case Example : Discrepancies in antioxidant activity may arise from pro-oxidant behavior at high concentrations; validate via redox-sensitive probes like DCFH-DA .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodology :

ADMET Prediction : Use SwissADME or QikProp to calculate logP (target <5), polar surface area (<140 Ų), and CYP450 inhibition profiles .

Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amide) to the benzofuran core while monitoring logD shifts .

  • Validation : Cross-check in silico results with experimental solubility (shake-flask method) and metabolic stability in liver microsomes .

Q. What advanced spectral techniques are critical for detecting degradation products under stress conditions?

  • Methodology :

LC-MS/MS : Identify hydrolytic (e.g., benzofuran ring opening) or oxidative (quinone formation) degradation products under acidic/alkaline conditions .

Stability Studies : Use accelerated thermal stress (40°C/75% RH) and monitor via HPLC-UV at 254 nm .

  • Contingency : If degradation exceeds 5%, consider lyophilization or formulation with cyclodextrins to improve shelf life .

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